molecular formula C8H9F2N3O4 B2518451 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856070-77-3

2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2518451
CAS No.: 1856070-77-3
M. Wt: 249.174
InChI Key: MSPNOUBRDFCKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid features a pyrazole core substituted at position 3 with a difluoromethyl group (-CF2H) and at position 4 with a nitro group (-NO2). The 1-position of the pyrazole is linked to a 2-methylpropanoic acid moiety (-C(CH3)2COOH). This structure combines electron-withdrawing groups (nitro and difluoromethyl) with a branched carboxylic acid, which may influence its physicochemical properties, reactivity, and biological activity .

Properties

IUPAC Name

2-[3-(difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-8(2,7(14)15)12-3-4(13(16)17)5(11-12)6(9)10/h3,6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPNOUBRDFCKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C(=N1)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can disrupt cellular processes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogs with Pyrazole Cores

(a) 2-[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid (CAS 1795475-02-3)
  • Key Differences: Replaces the 2-methylpropanoic acid with a simpler acetic acid group (-CH2COOH).
  • The absence of a methyl branch may also alter binding interactions with biological targets .
(b) 3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid (CAS 1856047-74-9)
  • Key Differences: Features a 2,2-difluoroethoxy substituent at position 3 and a propanoic acid chain (-CH2CH2COOH) instead of the branched 2-methylpropanoic acid.
  • Impact : The ethoxy group introduces additional polarity, while the longer carboxylic acid chain may enhance metabolic stability. The linear chain could also affect conformational flexibility .
(c) 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
  • Key Differences : Contains a bipyrazole system with a 2-fluorophenyl substituent and a carboxylic acid group.

Analogs with Modified Acid Moieties

(a) 2-(3-Fluorophenyl)-2-methylpropanoic acid (CAS 93748-20-0)
  • Key Differences : Replaces the pyrazole core with a fluorophenyl ring.
(b) (S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (13f)
  • Key Differences: Integrates a thioxothiazolidinone ring and a nitro-substituted pyrazole.
  • Impact: The thioxothiazolidinone moiety is associated with antimicrobial and anti-inflammatory activities, suggesting divergent biological applications compared to the target compound .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 2-[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid 3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid
Molecular Weight ~283.2 g/mol (estimated) 271.20 g/mol 265.17 g/mol
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.2 (higher polarity) ~1.5 (balanced)
Acid Dissociation (pKa) ~3.5 (carboxylic acid) ~2.8 (stronger acidity) ~3.2 (similar to target)
Solubility Low in water, moderate in DMSO Higher aqueous solubility Moderate in polar solvents

Biological Activity

2-[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid, also known by its CAS number 1946813-62-2, is a pyrazole derivative that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C8H9F2N3O4
  • Molecular Weight : 249.17 g/mol
  • Structure : The compound features a pyrazole ring with a difluoromethyl group and a nitro substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Similar compounds have demonstrated mechanisms such as:

  • Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit enzymes like succinate dehydrogenase, disrupting energy metabolism in target cells, particularly in fungal species.

Biological Activity

The compound exhibits a range of biological activities, particularly in agricultural applications as a fungicide. Its antifungal properties are notable due to the following characteristics:

  • Efficacy Against Fungal Pathogens : Studies have shown that derivatives of pyrazole compounds can effectively combat various phytopathogenic fungi by targeting metabolic pathways essential for their survival.

Comparison with Related Compounds

Compound NameUnique FeaturesBiological Activity
Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylateContains a 2-nitrophenyl groupAntifungal agent inhibiting succinate dehydrogenase
IsopyrazamBroad-spectrum antifungal activityEffective against diverse fungal pathogens
FluxapyroxadDifferent substituent patternHigh efficacy against specific fungal pathogens

Case Studies

  • Antifungal Efficacy : A study focused on the antifungal activity of pyrazole derivatives, including our compound, demonstrated significant inhibition of fungal growth in vitro. The mechanism involved the disruption of mitochondrial function through enzyme inhibition.
  • Agricultural Applications : Field trials assessing the effectiveness of this compound against common plant pathogens revealed promising results, leading to reduced disease incidence and improved crop yields .

Q & A

Basic Questions

Synthesis and Structural Characterization Q: What are the standard synthetic routes for 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid, and how is its purity validated? A: The compound is typically synthesized via multi-step reactions, including pyrazole ring formation followed by nitro and difluoromethyl substitutions. Key steps may involve condensation reactions (e.g., using chloranil as an oxidizing agent in xylene under reflux) . Structural confirmation employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Purity is assessed via HPLC (reverse-phase C18 columns) and melting point determination .

Physicochemical Properties Q: What experimental methods determine the compound’s solubility, pKa, and partition coefficient (logP)? A: Solubility is measured in solvents (e.g., DMSO, water) using UV-Vis spectroscopy or gravimetric analysis. pKa is determined via potentiometric titration, while logP is calculated using shake-flask methods with octanol/water partitioning followed by HPLC quantification .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q: How do substituent variations on the pyrazole ring influence biological activity? A: SAR studies compare analogs with substitutions like chloro, bromo, or methoxy groups. For example, replacing the nitro group with amino reduces electrophilicity, altering receptor binding. Activity is tested via in vitro assays (e.g., IC₅₀ in enzyme inhibition) and molecular docking to predict binding affinities .

Mechanistic Insights in Biological Systems Q: What methodologies elucidate the compound’s mechanism of action in antimicrobial or anti-inflammatory contexts? A: Mechanistic studies use enzyme-linked immunosorbent assays (ELISA) for cytokine profiling, bacterial growth inhibition assays, and flow cytometry to assess apoptosis. For example, nitro group reduction may generate reactive intermediates that disrupt microbial DNA .

Analytical Method Development Q: How are advanced chromatographic techniques optimized for quantifying this compound in biological matrices? A: LC-MS/MS with electrospray ionization (ESI) is employed for high sensitivity. Method validation includes calibration curves (1–1000 ng/mL), recovery studies (>90%), and stability tests under varying pH/temperature .

Degradation Pathways and Stability Q: What factors accelerate degradation, and how are degradation products characterized? A: Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile sites (e.g., nitro group susceptibility to reduction). Degradants are characterized using high-resolution MS and NMR, with kinetic modeling (Arrhenius equation) predicting shelf-life .

Addressing Data Contradictions Q: How can discrepancies in reported bioactivity across studies be resolved? A: Meta-analyses control for variables like assay type (e.g., MIC vs. time-kill curves) or impurity profiles. Collaborative validation using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., isothermal titration calorimetry) reconciles conflicting data .

Preclinical Pharmacokinetics Q: What in vivo/in silico approaches evaluate absorption and metabolism? A: ADME profiles are assessed using rodent models with plasma sampling for bioavailability studies. In silico tools (e.g., GastroPlus) simulate absorption, while CYP450 inhibition assays identify metabolic pathways. Metabolites are profiled via UPLC-QTOF .

Methodological Notes

  • Synthesis References : (condensation), 19 (aza-Michael reaction).
  • SAR References : (structural analogs), 15 (thiazolidinone derivatives).
  • Analytical References : (HPLC), 9 (impurity profiling).
  • Biological Studies : (antimicrobial), 17 (cytotoxicity assays).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.